molecular formula C6H11Cl2N3 B1522015 2-N-methylpyridine-2,3-diamine dihydrochloride CAS No. 1197617-33-6

2-N-methylpyridine-2,3-diamine dihydrochloride

Cat. No.: B1522015
CAS No.: 1197617-33-6
M. Wt: 196.07 g/mol
InChI Key: QZRXIPMFBKNDBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N-methylpyridine-2,3-diamine dihydrochloride is a high-purity chemical reagent intended solely for research applications in laboratory settings. This compound is part of a class of pyridine derivatives, which are heterocyclic compounds of significant interest in medicinal chemistry and materials science . Related pyridine-diamine compounds with structural similarities, such as HC Blue No. 7 (6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride), are well-documented as intermediates in the synthesis of more complex molecules and have established functional uses as hair dyeing agents . As such, this compound serves as a valuable building block for researchers, particularly in the development and study of new pharmaceutical compounds and functional organic materials . Its utility stems from the pyridine core, a privileged structure in drug discovery, and the reactive diamine functionality which allows for further chemical modifications. Researchers can employ this compound in the synthesis of novel heterocyclic systems or as a precursor in catalytic processes. The dihydrochloride salt form typically offers enhanced stability and solubility for handling in various experimental conditions. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use. Researchers should handle all chemicals with appropriate safety precautions, and refer to the specific Material Safety Data Sheet for detailed hazard and handling information prior to use.

Properties

IUPAC Name

2-N-methylpyridine-2,3-diamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3.2ClH/c1-8-6-5(7)3-2-4-9-6;;/h2-4H,7H2,1H3,(H,8,9);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRXIPMFBKNDBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=CC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1197617-33-6
Record name 2-N-methylpyridine-2,3-diamine dihydrochloride
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Preparation Methods

Reduction of Nitro-Substituted Precursors

A common approach to obtain 2,3-diamino pyridine derivatives is via the reduction of nitro-substituted pyridines. For example, the reduction of 2-amino-6-methoxy-3-nitropyridine to 2,3-diamino-6-methoxypyridine dihydrochloride has been well documented and can be adapted for methyl-substituted analogs.

  • Reducing Agents: Stannous chloride dihydrate (SnCl2·2H2O), iron, zinc in the presence of concentrated hydrochloric acid.
  • Solvent: Polar proton-donating solvents such as water, alcohols, or acidic aqueous solutions.
  • Conditions: Temperature range 25–80 °C; typically 35–40 °C for SnCl2 reduction.
  • Procedure: The nitro compound is dissolved in concentrated HCl, cooled, and the reducing agent added slowly. The mixture is stirred for several hours, monitored by TLC, then cooled, filtered, and dried to yield the dihydrochloride salt.
  • Yield & Purity: Yields around 86% with purity >99% by HPLC have been reported for related compounds.

Methylation of Pyridine Nitrogen

The N-methylation of the pyridine nitrogen can be achieved by:

  • Alkylation using methylating agents such as methyl iodide or dimethyl sulfate.
  • Alternatively, starting from N-methylated pyridine derivatives can simplify the process.

This step is often carried out after the introduction of amino groups or during the initial synthesis of the substituted pyridine.

Amination via Ammonolysis

Amination at the 2 and 3 positions may involve ammonolysis of dichloropyridine derivatives:

  • Starting from 2,6-dichloro-3-nitropyridine, ammonolysis with aqueous ammonia in methanol at 35–40 °C introduces amino groups.
  • The reaction proceeds with subsequent reduction of the nitro group to amine.
  • Isolation is typically by filtration after cooling the reaction mixture.

Salt Formation (Dihydrochloride)

The free diamine is converted into the dihydrochloride salt by treatment with hydrochloric acid under controlled pH (7–8) and temperature (10–30 °C), often in aqueous solution. The salt precipitates and is isolated by filtration.

Comparative Data Table of Key Preparation Steps

Step Reagents/Conditions Temperature (°C) Yield (%) Notes
Nitration of dichloropyridine Concentrated H2SO4 + HNO3 Ambient Forms 2,6-dichloro-3-nitropyridine
Ammonolysis Aqueous NH3 in methanol 35–40 Converts dichloro to amino groups
Methoxylation (analogous) Sodium methoxide in methanol 10–60 (prefer 25–30) For methoxy analogs; similar conditions apply
Reduction SnCl2·2H2O in concentrated HCl 35–40 86.4 Produces dihydrochloride salt
Salt formation HCl, pH 7–8 in water 10–30 (prefer 15) Precipitates dihydrochloride salt

Note: Specific data for this compound is limited; analogous methods from related compounds inform these conditions.

Research Findings and Notes

  • The reduction step is critical and typically uses stannous chloride dihydrate in concentrated HCl to ensure high purity and yield.
  • Methoxylation and methylation steps require precise control of temperature and reagent molar ratios to avoid side reactions.
  • The ammonolysis step is conducted under mild conditions to prevent decomposition.
  • The dihydrochloride salt form is preferred for its stability and ease of isolation.
  • Literature lacks direct, detailed protocols specifically for this compound, but the preparation parallels that of closely related diamino-pyridine derivatives.

Chemical Reactions Analysis

Types of Reactions: 2-N-methylpyridine-2,3-diamine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

  • Substitution: Nucleophilic substitution reactions are common, using reagents like alkyl halides.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

2-N-methylpyridine-2,3-diamine dihydrochloride is widely used in scientific research due to its unique chemical properties. It serves as a building block in the synthesis of various pharmaceuticals and agrochemicals. Additionally, it is used as a reagent in organic synthesis and as a ligand in coordination chemistry.

Mechanism of Action

2-N-methylpyridine-2,3-diamine dihydrochloride is similar to other pyridine derivatives such as 2-methylpyridine, 3-methylpyridine, and 4-methylpyridine. its unique structural features, such as the presence of the amino groups and the dihydrochloride moiety, make it distinct in terms of reactivity and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Pyridine Backbones

6-Methoxy-N2-methylpyridine-2,3-diamine Dihydrochloride (HC Blue No. 7)
  • Molecular Formula : C₇H₁₂Cl₂N₃O
  • Key Features : Methoxy group at position 6 and methyl substitution at N2.
  • Applications: Used as a hair dye (INCI name: HC Blue No. 7) due to its stable aromatic structure and ability to form colored complexes .
  • Comparison: The methoxy group increases electron density on the pyridine ring, altering reactivity compared to the non-methoxy target compound. This substitution enhances stability but reduces basicity at the 3-amino position.
N2,N2-Dimethylpyridine-2,5-diamine Dihydrochloride
  • Molecular Formula : C₇H₁₂Cl₂N₃
  • Key Features : Two methyl groups on the N2 amine and amine groups at positions 2 and 5.
  • Comparison: The 2,5-diamine configuration reduces steric hindrance compared to the 2,3-diamine arrangement, facilitating nucleophilic substitution reactions. However, the dual methyl groups lower solubility in non-polar solvents .
6-Methylpyridine-2,3-diamine Hydrochloride
  • Molecular Formula : C₆H₁₀ClN₃
  • Key Features : Methyl group at position 6 and amine groups at 2 and 3.
  • Comparison : The absence of an N-methyl group reduces steric shielding, increasing susceptibility to oxidation. This compound is less stable under acidic conditions than the target dihydrochloride .

Substituted Pyridine Derivatives with Aromatic or Aliphatic Modifications

N2-(4-(Dimethylamino)phenyl)pyridine-2,3-diamine Dihydrochloride
  • Molecular Formula : C₁₃H₁₇Cl₂N₄
  • Key Features: Aromatic dimethylaminophenyl group attached to N2.
  • Comparison: The bulky aromatic substituent enhances π-π stacking interactions but reduces solubility in aqueous media. The dimethylamino group introduces strong electron-donating effects, altering redox properties .
2,3-Dimethylbutane-2,3-diamine Dihydrochloride
  • Molecular Formula : C₆H₁₈Cl₂N₂
  • Key Features : Aliphatic diamine with methyl groups on a butane backbone.
  • Applications : Used in polymer chemistry as a crosslinking agent.
  • Comparison : The aliphatic structure lacks aromatic conjugation, resulting in lower thermal stability but higher flexibility in forming coordination complexes .

Functional Group Variations

6-[(2-Aminoethyl)amino]pyridine-3-carboxylate Dihydrochloride
  • Molecular Formula : C₁₀H₁₇Cl₂N₃O₂
  • Key Features: Carboxylate ester and aminoethylamino substituents.
  • Applications : Intermediate in peptide-mimetic drug synthesis.
  • Comparison : The ester group introduces hydrolytic instability under basic conditions, unlike the more stable amine-functionalized target compound .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications
2-N-Methylpyridine-2,3-diamine dihydrochloride C₆H₁₀Cl₂N₃ 210.07 N2-methyl, 2,3-diamine Pharmaceutical intermediates
HC Blue No. 7 C₇H₁₂Cl₂N₃O 237.10 6-methoxy, N2-methyl Hair dyes
N2,N2-Dimethylpyridine-2,5-diamine dihydrochloride C₇H₁₂Cl₂N₃ 224.10 N2,N2-dimethyl, 2,5-diamine Kinase inhibitor synthesis
N2-(4-(Dimethylamino)phenyl)pyridine-2,3-diamine dihydrochloride C₁₃H₁₇Cl₂N₄ 264.76 Aromatic dimethylamino group Drug discovery scaffolds
2,3-Dimethylbutane-2,3-diamine dihydrochloride C₆H₁₈Cl₂N₂ 189.12 Aliphatic diamine Polymer crosslinking

Key Findings and Implications

  • Substituent Position : 2,3-diamine pyridines (target compound) exhibit higher steric hindrance than 2,5-diamine analogues, affecting reaction kinetics.
  • Electron-Donating Groups: Methoxy or dimethylamino substituents enhance aromatic stability but may reduce solubility in polar solvents.
  • Safety Profiles: Compounds like (2S)-2,5-Diaminopentanamide dihydrochloride lack thorough toxicological data, necessitating cautious handling .

Biological Activity

2-N-methylpyridine-2,3-diamine dihydrochloride, also referred to as 6-methoxy-N2-methylpyridine-2,3-diamine dihydrochloride, is a compound with notable biological activities. This article details its synthesis, biological properties, and potential applications based on various research studies.

  • Molecular Formula : C₇H₁₁N₃O·2HCl
  • Molecular Weight : Approximately 226.11 g/mol
  • Appearance : Fine grey-violet powder

Biological Activity Overview

The biological activity of this compound has been primarily studied in the context of its toxicity and potential therapeutic effects. Key findings include:

  • Antiproliferative Activity : Research has indicated that derivatives of 2-N-methylpyridine exhibit significant antiproliferative effects against various cancer cell lines. For instance, one study reported IC50 values ranging from 1.45 to 4.25 μM for certain derivatives against tested cell lines, suggesting a strong inhibitory effect on cancer cell proliferation .
  • Selectivity Towards Cancer Cells : The compound demonstrated selectivity for cancer cells over normal peripheral blood mononuclear cells (PBMC). At higher concentrations (100 µM), it negatively impacted PBMC viability, while at lower concentrations (10 µM), it showed minimal effects, indicating a therapeutic window for selective targeting of cancer cells .
  • Mechanism of Action : The mechanism appears to involve cell cycle arrest at the G2/M phase in several cancer types, which is indicative of a specific action mechanism that could be leveraged for targeted cancer therapies .

Toxicological Profile

The compound exhibits moderate acute toxicity with median lethal doses (LD50) reported between 650 to 813 mg/kg in rodent studies. Adverse effects observed included reduced activity and gastrointestinal disturbances . Furthermore, it has been linked to allergic reactions in sensitive individuals, particularly those with prior exposure to hair dye formulations containing this compound .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AntiproliferativeIC50 values: 1.45 - 4.25 μM against cancer cells
SelectivityMinimal impact on PBMC at 10 µM
Acute ToxicityLD50: 650 - 813 mg/kg
Allergic ReactionsContact allergy reported in humans

Applications

Given its biological properties, this compound is primarily used as a precursor in hair dye formulations due to its ability to react with primary intermediates to form stable dye products. However, its potential as an anticancer agent warrants further investigation, especially considering its selective toxicity towards cancer cells.

Q & A

Q. How to troubleshoot low yields in large-scale synthesis?

  • Methodological Answer :
  • Process Optimization : Scale-up reactions often suffer from inefficient mixing or heat transfer. Use flow chemistry for better control .
  • Byproduct Analysis : Identify impurities via LC-MS; adjust reaction stoichiometry (e.g., excess methyl halide) or temperature .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-N-methylpyridine-2,3-diamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-N-methylpyridine-2,3-diamine dihydrochloride

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